molecular formula C6H11O7P2-2 B13021534 Homoisopentenyldiphosphate

Homoisopentenyldiphosphate

Cat. No.: B13021534
M. Wt: 257.09 g/mol
InChI Key: KXIPPHAPWCACNT-UTCJRWHESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoisopentenyldiphosphate is a chemical compound that plays a crucial role in the biosynthesis of isoprenoids, which are essential for various biological functions. Isoprenoids are the largest group of natural products and are involved in numerous biochemical processes, including the synthesis of hormones, pigments, and vitamins .

Chemical Reactions Analysis

Types of Reactions: Homoisopentenyldiphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isoprenoid derivatives such as farnesyl diphosphate, geranylgeranyl diphosphate, and squalene .

Scientific Research Applications

Homoisopentenyldiphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various isoprenoid compounds.

    Biology: It plays a crucial role in the biosynthesis of essential biomolecules such as cholesterol, steroid hormones, and vitamins.

    Medicine: It is involved in the production of drugs that target isoprenoid biosynthesis pathways, such as statins used for lowering cholesterol levels.

    Industry: It is used in the production of biofuels, fragrances, and flavoring agents

Mechanism of Action

Homoisopentenyldiphosphate exerts its effects by participating in the isoprenoid biosynthesis pathway. It is converted to dimethylallyl diphosphate (DMAPP) by the enzyme isopentenyl diphosphate isomerase. DMAPP then serves as a building block for the synthesis of various isoprenoids. The molecular targets involved in this pathway include enzymes such as farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase .

Comparison with Similar Compounds

Homoisopentenyldiphosphate is similar to other isoprenoid intermediates such as:

This compound is unique in its specific role and position within the isoprenoid biosynthesis pathway, making it a critical intermediate for the production of a wide range of biologically important compounds.

Properties

Molecular Formula

C6H11O7P2-2

Molecular Weight

257.09 g/mol

InChI

InChI=1S/C6H13O7P2/c1-3-6(2)4-5-12-15(10,11)13-14(7,8)9/h3H,4-5H2,1-2H3,(H,7,8)(H,10,11)/p-2/b6-3-

InChI Key

KXIPPHAPWCACNT-UTCJRWHESA-L

Isomeric SMILES

C/C=C(/C)\CCOP(=O)([O-])OP(=O)([O-])[O]

Canonical SMILES

CC=C(C)CCOP(=O)([O-])OP(=O)([O-])[O]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.